molecular formula C22H21N5O3 B2497179 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-81-8

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2497179
CAS No.: 1021216-81-8
M. Wt: 403.442
InChI Key: JRTJXWYYABQOED-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-d]pyrimidines are structurally analogous to purines but lack a nitrogen atom at the 7-position, enabling unique binding interactions with biological targets such as kinases . This compound features a benzyl group at the 7-position, a pyridin-3-ylmethyl carboxamide at the 6-position, and dimethyl substituents at the 1- and 3-positions. Such substitutions are designed to enhance pharmacokinetic properties (e.g., solubility, bioavailability) and target selectivity .

Pyrrolo[2,3-d]pyrimidines are synthesized via Cu-catalyzed coupling reactions or microwave-assisted methods, enabling efficient derivatization .

Properties

IUPAC Name

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-25-20-17(21(29)26(2)22(25)30)11-18(27(20)14-15-7-4-3-5-8-15)19(28)24-13-16-9-6-10-23-12-16/h3-12H,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTJXWYYABQOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCC4=CN=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that the compound has a benzylic position, which could potentially undergo various chemical reactions. These reactions could influence the compound’s interaction with its targets.

Biochemical Pathways

The compound’s structure suggests that it might be involved in reactions at the benzylic position. These reactions could potentially affect various biochemical pathways in the body.

Biological Activity

The compound 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a member of the pyrrolo[2,3-d]pyrimidine class of compounds, which have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

PropertyDetails
Molecular Formula C23H20N4O5
Molecular Weight 432.436 g/mol
CAS Number 1086386-28-8
IUPAC Name N-(1,3-benzodioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. Notably:

  • Dihydrofolate Reductase (DHFR) Inhibition : This compound has been shown to inhibit DHFR with high affinity, which is crucial for the synthesis of tetrahydrofolate necessary for pyrimidine synthesis .
  • Phosphoinositide 3-Kinase (PI3K) Pathway Modulation : The compound also demonstrates potential as a selective inhibitor of PI3Kδ, which plays a significant role in immune cell function and survival .

Therapeutic Potential

Research indicates that compounds similar to This compound may have therapeutic applications in various diseases:

  • Cancer : By inhibiting DHFR and PI3K pathways, this compound could be explored as a treatment option for various malignancies characterized by abnormal cell proliferation.
  • Autoimmune Disorders : Its modulation of immune pathways suggests potential use in conditions like rheumatoid arthritis or lupus.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines showed significant inhibition of cancer cell lines through DHFR inhibition. The specific effects on apoptosis and cell cycle arrest were noted as critical mechanisms .
  • Immune Modulation in Autoimmune Diseases :
    • Another investigation focused on the use of similar compounds in modulating immune responses in animal models of autoimmune diseases. Results indicated a reduction in inflammatory markers and improved clinical outcomes .

Scientific Research Applications

The biological activity of this compound is primarily attributed to its ability to inhibit key receptor tyrosine kinases (RTKs) that are crucial in processes such as angiogenesis and tumor growth. The main targets include:

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
  • Platelet-Derived Growth Factor Receptor-β (PDGFR-β)
  • Epidermal Growth Factor Receptor (EGFR)

Applications in Oncology

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has shown significant efficacy in reducing the proliferation of various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.

Case Studies

  • In Vitro Studies : Laboratory experiments demonstrated that the compound effectively reduced cell viability in breast and lung cancer cell lines.
  • Animal Models : Preclinical trials using animal models indicated a marked reduction in tumor size when treated with this compound compared to control groups.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits notable antimicrobial activity against a range of bacterial strains.

Antimicrobial Mechanism

The antimicrobial effects are believed to stem from its ability to interfere with bacterial protein synthesis and cell wall integrity.

Efficacy Data

A study reported that certain derivatives of this compound showed Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like cefotaxime against bacterial strains such as Staphylococcus aureus and Salmonella typhi.

CompoundMIC (μmol/L)Bacterial Strain
7-benzyl...6–12Staphylococcus aureus
7-benzyl...8Salmonella typhi

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among pyrrolo[2,3-d]pyrimidine derivatives include substitutions at positions 2, 4, 6, and 7, which modulate biological activity. Below is a comparative analysis:

Compound Name / Structure Key Substituents Biological Activity Potency (IC₅₀ or EC₅₀) Selectivity Notes Reference
Target Compound
7-Benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- 7-Benzyl
- 6-(Pyridin-3-ylmethyl)carboxamide
- 1,3-Dimethyl
Likely kinase inhibition (inferred from scaffold) N/A (data not provided) Enhanced solubility due to pyridine moiety
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide - 7-Cyclopentyl
- 2-Sulfamoylphenylamino
Anticancer (BVDV inhibition) EC₅₀ = 0.8–5.2 µM (BVDV) Improved antiviral activity with sulfonamide group
7-Butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide - 7-Butyl
- 6-(3-Methoxypropyl)carboxamide
Kinase inhibition (RET) IC₅₀ = 12 nM (RET-wt) High selectivity for RET over VEGFR2
N4-(4-Chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine - 4-Chlorophenyl
- 6-(2-Methylbenzyl)
Tyrosine kinase inhibition IC₅₀ = 0.3 µM (EGFR) Dual EGFR/HER2 inhibition

Key Observations :

  • 7-Position Substitutions : Bulky groups (benzyl, cyclopentyl, butyl) enhance target binding via hydrophobic interactions. The benzyl group in the target compound may improve blood-brain barrier penetration compared to cyclopentyl/butyl analogues .
  • 6-Position Carboxamide : The pyridin-3-ylmethyl group in the target compound likely improves solubility and cellular uptake compared to alkyl or aryl carboxamides (e.g., 3-methoxypropyl) .
  • 2/4-Position Modifications: Sulfamoylphenylamino (in the cyclopentyl analogue) or chlorophenylamino groups (in N4 derivatives) enhance antiviral and kinase inhibition, respectively .
Bioisosteric Replacements
  • Thieno[2,3-d]pyrimidines: These derivatives replace the pyrrole ring with a thiophene, maintaining kinase inhibition (e.g., RET) but with reduced off-target effects. Thieno analogues exhibit IC₅₀ = 8 nM for RET-wt, outperforming some pyrrolo derivatives .
  • Fluorinated Derivatives: 6-Fluorinated pyrrolo[2,3-d]pyrimidines show 3–5-fold higher antiproliferative activity in ovarian cancer cells (IGROV1: IC₅₀ = 0.07 µM) compared to non-fluorinated counterparts, attributed to enhanced cellular uptake .
Structure-Activity Relationship (SAR) Trends
Position Modification Effect on Activity
7 Benzyl, cyclopentyl, butyl ↑ Hydrophobicity → improved membrane permeability and target binding
6 Pyridin-3-ylmethyl vs. alkyl carboxamide ↑ Solubility and bioavailability (pyridine group)
2 Sulfamoylphenylamino vs. chloro Sulfonamide → ↑ antiviral activity; Chloro → ↑ kinase inhibition
4 Dioxo vs. diamino Dioxo groups (as in target compound) → ↑ metabolic stability

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